molecular formula C25H35NO4 B14857763 tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate

tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate

Cat. No.: B14857763
M. Wt: 413.5 g/mol
InChI Key: UTOHUDCYYZUXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate: is a complex organic compound with the molecular formula C25H35NO4 and a molecular weight of 413.55 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl ester group, a dibenzylamino group, and an ethoxypropoxy linkage. It is a clear, colorless liquid with a purity of 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl bromoacetate with 3-(2-(dibenzylamino)ethoxy)propyl alcohol under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The ethoxypropoxy linkage may facilitate the compound’s binding to specific sites, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(3-(2-(dibenzylamino)ethoxy)propoxy)acetate is unique due to its dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

tert-butyl 2-[3-[2-(dibenzylamino)ethoxy]propoxy]acetate

InChI

InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)21-29-17-10-16-28-18-15-26(19-22-11-6-4-7-12-22)20-23-13-8-5-9-14-23/h4-9,11-14H,10,15-21H2,1-3H3

InChI Key

UTOHUDCYYZUXFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.